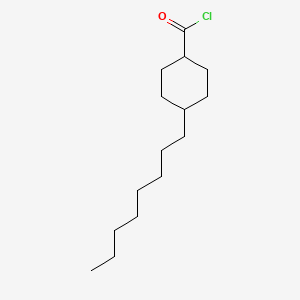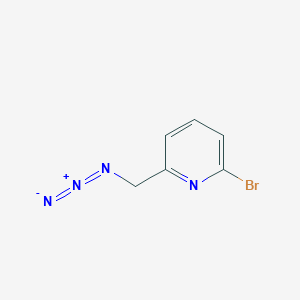
1-(P-tolyl)pentane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(P-tolyl)pentane-1,3-dione is an organic compound with the molecular formula C13H16O2. It is also known as 4-methyl-1-(4-methylphenyl)pentane-1,3-dione. This compound is characterized by the presence of a phenyl group substituted with a methyl group at the para position and a pentane-1,3-dione moiety. It is commonly used in various chemical reactions and has applications in scientific research.
準備方法
The synthesis of 1-(P-tolyl)pentane-1,3-dione can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where toluene reacts with pentane-1,3-dione in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include additional purification steps to ensure the final product’s purity and quality.
化学反応の分析
1-(P-tolyl)pentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the diketone moiety to alcohols or alkanes. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. These reactions often require specific reagents and conditions, such as concentrated sulfuric acid for sulfonation or nitric acid for nitration.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
科学的研究の応用
1-(P-tolyl)pentane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes studying its effects on biological systems and its potential as a drug precursor.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 1-(P-tolyl)pentane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s diketone moiety can participate in nucleophilic addition reactions, forming intermediates that can further react with other molecules. These interactions can affect various biological processes, such as enzyme activity and signal transduction pathways .
類似化合物との比較
1-(P-tolyl)pentane-1,3-dione can be compared with other similar compounds, such as:
1-Phenylpentane-1,3-dione: Lacks the methyl group on the phenyl ring, which can affect its reactivity and applications.
1-(4-Methoxyphenyl)pentane-1,3-dione: Contains a methoxy group instead of a methyl group, which can influence its chemical properties and biological activity.
1-(4-Chlorophenyl)pentane-1,3-dione:
特性
分子式 |
C12H14O2 |
|---|---|
分子量 |
190.24 g/mol |
IUPAC名 |
1-(4-methylphenyl)pentane-1,3-dione |
InChI |
InChI=1S/C12H14O2/c1-3-11(13)8-12(14)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 |
InChIキー |
RJIQGQQOKDQIBJ-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)CC(=O)C1=CC=C(C=C1)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(3,5-Dichlorophenyl)-5,5-dimethyl-[1,3,2]dioxaborinane](/img/structure/B8499911.png)

![1-Chloro-4-[2,2,2-trichloro-1-(4-chlorophenoxy)ethyl]benzene](/img/structure/B8499923.png)


![2,4'-Dichloro-2'-methyl-[1,1'-biphenyl]-4-amine](/img/structure/B8499939.png)

![2-Methyl-8-iodoimidazo[1,2-a]pyridine-7-amine](/img/structure/B8499949.png)



